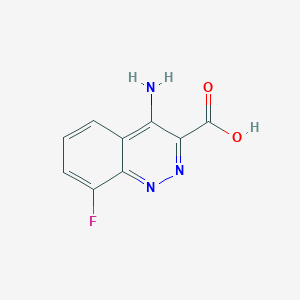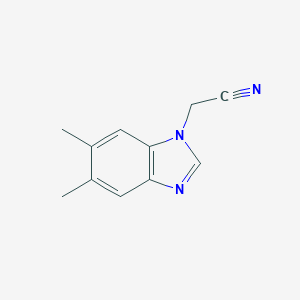
2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone, also known as TFMK, is a synthetic compound that has been widely used in scientific research. TFMK is a ketone derivative and is commonly used as a protease inhibitor. It is a white crystalline powder that is soluble in water and organic solvents.
Mechanism Of Action
2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone inhibits proteases by forming a covalent bond with the active site of the enzyme. The trifluoromethyl ketone group of 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone reacts with the thiol group of the cysteine residue in the active site of the protease, resulting in the formation of a covalent bond. This covalent bond prevents the protease from hydrolyzing peptide bonds in proteins, thereby inhibiting its activity.
Biochemical And Physiological Effects
2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone has been shown to inhibit various proteases such as trypsin, chymotrypsin, and papain. It has also been shown to inhibit the replication of viruses such as HIV and influenza by inhibiting the protease activity required for viral replication. 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone has been used to study the role of proteases in various biological processes such as blood clotting, inflammation, and cancer metastasis.
Advantages And Limitations For Lab Experiments
2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone is a potent protease inhibitor that can be used in a wide range of scientific research applications. It is relatively easy to synthesize and purify, making it readily available for use in the laboratory. However, 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone has some limitations. It is a reactive compound that can form covalent bonds with other proteins and enzymes in the sample, leading to nonspecific inhibition. 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone can also be toxic to cells at high concentrations, which can affect the results of experiments.
Future Directions
2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone has been widely used in scientific research, and there is still much to learn about its mechanism of action and potential applications. Future research could focus on developing more specific protease inhibitors that target specific proteases involved in disease processes. 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone could also be used in combination with other drugs to enhance their efficacy. Furthermore, 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone could be used in drug discovery to identify new protease inhibitors that could be used in the treatment of various diseases.
Synthesis Methods
The synthesis of 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone involves the reaction of 2-methylcyclohexanone with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone and acetic acid as a byproduct. The purity of 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone is commonly used as a protease inhibitor in scientific research. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. They play an essential role in various biological processes such as digestion, blood clotting, and immune response. 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone inhibits proteases by forming a covalent bond with the active site of the enzyme, thereby preventing its activity. 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone has been used to study the role of proteases in various diseases such as cancer, Alzheimer's disease, and viral infections.
properties
CAS RN |
163882-72-2 |
|---|---|
Product Name |
2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone |
Molecular Formula |
C9H11F3O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H2,1H3 |
InChI Key |
AZBLSJBYIREHKA-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCC1)C(=O)C(F)(F)F |
Canonical SMILES |
CC1=C(CCCC1)C(=O)C(F)(F)F |
synonyms |
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclohexen-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



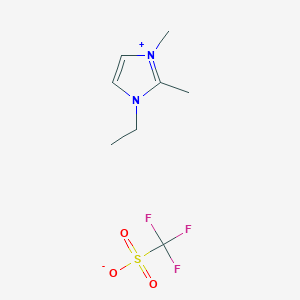
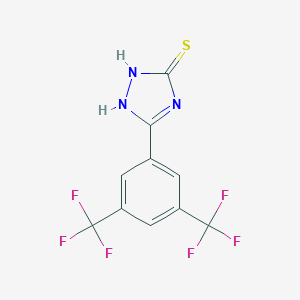
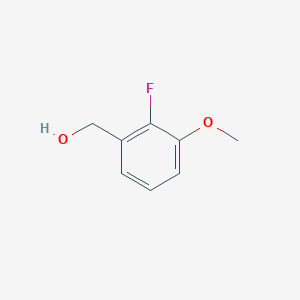
![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)
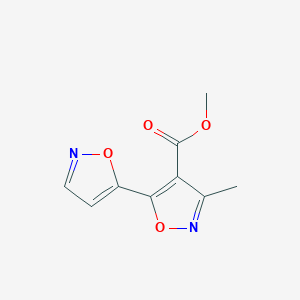
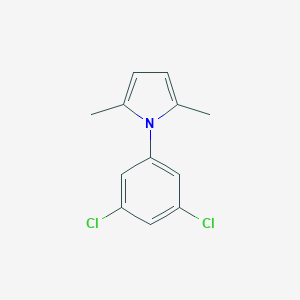
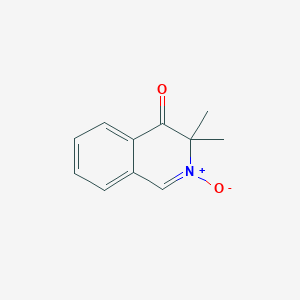
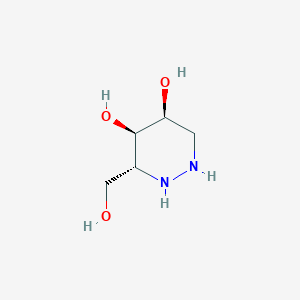
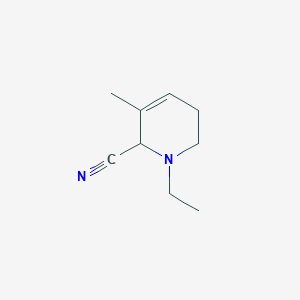
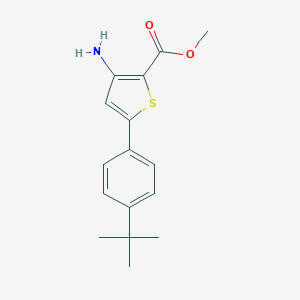
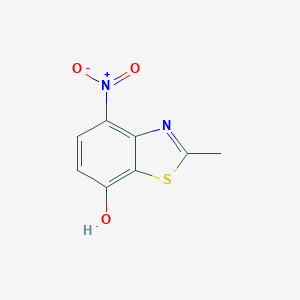
![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)
